molecular formula C19H16N2OS B2853345 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 638140-53-1

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2853345
CAS No.: 638140-53-1
M. Wt: 320.41
InChI Key: KKMRYHKGMDTTIE-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core substituted with phenoxyethyl and thienyl groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The phenoxyethyl and thienyl groups can be introduced through nucleophilic substitution reactions. For example, the benzimidazole core can be reacted with 2-phenoxyethyl halides and 2-thienyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-Benzimidazole, 2-(2-thienyl)-: Lacks the phenoxyethyl group.

    1H-1,3-Benzimidazole, 1-(2-phenoxyethyl)-: Lacks the thienyl group.

    1H-1,3-Benzimidazole, 2-(phenyl)-: Substituted with a phenyl group instead of thienyl.

Uniqueness

1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both phenoxyethyl and thienyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-2-7-15(8-3-1)22-13-12-21-17-10-5-4-9-16(17)20-19(21)18-11-6-14-23-18/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRYHKGMDTTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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